3-Methoxy-2-propoxybenzaldehyde

Descripción general

Descripción

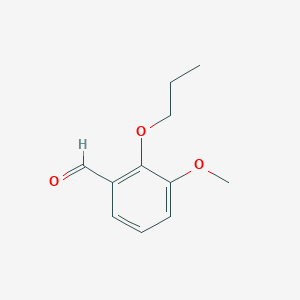

3-Methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a propoxy group (-OCH2CH2CH3) attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-propoxybenzaldehyde can be synthesized through the reaction of benzaldehyde with 3-methoxy-2-propanol . The reaction typically involves the use of a catalyst and controlled reaction conditions to ensure the desired product is obtained. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{3-Methoxy-2-propanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions.

Major Products Formed:

Oxidation: 3-Methoxy-2-propoxybenzoic acid.

Reduction: 3-Methoxy-2-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

3-Methoxy-2-propoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive aldehyde group, which can undergo various chemical transformations:

- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield the corresponding alcohol.

- Nucleophilic Substitution : The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | 3-Methoxy-2-propoxybenzoic acid | Potassium permanganate (KMnO4) |

| Reduction | 3-Methoxy-2-propoxybenzyl alcohol | Sodium borohydride (NaBH4) |

| Substitution | Various derivatives | Halides and nucleophiles |

Biology

In biological research, this compound is employed to study enzyme-catalyzed reactions involving aldehydes. Its structural features allow it to interact with biological macromolecules, potentially acting as a substrate or inhibitor in various biochemical pathways.

Case Study: Anticancer Activity

Recent studies have indicated that this compound exhibits moderate cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). Preliminary assays suggest that it may inhibit cell growth, warranting further investigation into its mechanisms of action.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Results showed significant inhibitory effects, particularly against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 10 |

These findings indicate its potential as a candidate for developing new antimicrobial agents.

Industry

In industrial applications, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-2-propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The methoxy and propoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

- 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime

- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde

- 2-Hydroxy-5-propoxybenzaldehyde

Comparison: 3-Methoxy-2-propoxybenzaldehyde is unique due to the specific positioning of the methoxy and propoxy groups on the benzaldehyde ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

3-Methoxy-2-propoxybenzaldehyde (C₁₁H₁₄O₃) is an organic compound notable for its aromatic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Functional Groups : Contains a methoxy group (-OCH₃) and a propoxy group (-OCH₂CH(CH₃)₂) attached to a benzaldehyde moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The oxime derivative of this compound has been shown to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can undergo nucleophilic addition reactions with biological nucleophiles, influencing various biochemical pathways .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Research suggests that it may disrupt bacterial growth by binding to functional groups within bacterial cells, similar to other aldehydes.

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have indicated that derivatives of propoxybenzaldehyde show significant antioxidative activity compared to standard compounds like BHT (butylated hydroxytoluene) .

Antiproliferative Activity

Research has demonstrated that this compound and its derivatives possess antiproliferative effects against cancer cell lines. For instance, related compounds have shown selective activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range (e.g., IC50 = 3.1 μM for certain derivatives) . This suggests potential applications in cancer therapeutics.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Skin Sensitization Assessments :

-

Antibacterial Studies :

- Research on similar compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may also exhibit similar properties.

Summary of Findings

| Activity | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Varies by strain |

| Antioxidant | Exhibits antioxidative properties surpassing standard antioxidants | Significant improvement |

| Antiproliferative | Selective inhibition of cancer cell lines | MCF-7: IC50 = 3.1 μM |

Propiedades

IUPAC Name |

3-methoxy-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULGZQOQNLDCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.